N-[2-(phenylthio)ethyl]benzamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(2-phenylsulfanylethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NOS/c17-15(13-7-3-1-4-8-13)16-11-12-18-14-9-5-2-6-10-14/h1-10H,11-12H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTZYZGPKFQRWFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCCSC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70367713 | |
| Record name | Benzamide, N-[2-(phenylthio)ethyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70367713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19966-32-6 | |
| Record name | Benzamide, N-[2-(phenylthio)ethyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70367713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Route Optimization for N 2 Phenylthio Ethyl Benzamide
Established Synthetic Pathways for Benzamide (B126) Formation
The formation of the amide bond is a cornerstone of organic synthesis, and numerous reliable methods have been developed. For a target molecule like N-[2-(phenylthio)ethyl]benzamide, these can be broadly categorized into direct coupling of a carboxylic acid with an amine or acylation of the amine with a more reactive carboxylic acid derivative.
Amide Coupling Reactions Utilizing Carboxylic Acids and Amines
The direct condensation of a carboxylic acid (benzoic acid) and an amine (2-(phenylthio)ethylamine) is a thermodynamically challenging process that typically requires activation of the carboxylic acid. This is achieved through the use of coupling reagents that convert the hydroxyl group of the carboxylic acid into a better leaving group.
Commonly employed coupling agents include carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC) and N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDCI). researchgate.net These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine to form the amide bond. researchgate.net To increase efficiency and minimize side reactions, additives like 1-hydroxybenzotriazole (B26582) (HOBt) are often used in conjunction with carbodiimides. A notable synthesis of a related benzamide derivative involved the use of N,N'-carbonyldiimidazole, which activates the carboxylic acid for subsequent reaction with an amine. prepchem.com
Table 1: Common Coupling Reagents for Amide Bond Formation
| Coupling Reagent | Abbreviation | Key Features |
|---|---|---|
| N,N'-Dicyclohexylcarbodiimide | DCC | Highly effective, but produces a urea (B33335) byproduct that can be difficult to remove. |
| N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride | EDCI | Water-soluble urea byproduct, simplifying purification. Often used with HOBt. researchgate.net |
| N,N'-Carbonyldiimidazole | CDI | Forms a reactive acyl-imidazole intermediate; byproducts are gaseous. prepchem.com |
| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | HATU | Highly efficient phosphonium-based reagent, often used in solid-phase peptide synthesis. |
Acylation Strategies with Acid Chlorides and Phenylethylamine Derivatives
A highly efficient and widely used method for benzamide synthesis involves the acylation of an amine with a benzoyl halide, typically benzoyl chloride. This approach is exemplified by the Schotten-Baumann reaction, which is performed under basic conditions. byjus.comlscollege.ac.inwikipedia.org The base, often an aqueous solution of sodium hydroxide (B78521) or an organic base like pyridine, serves two critical functions: it neutralizes the hydrochloric acid byproduct, preventing the protonation and deactivation of the amine nucleophile, and it drives the reaction equilibrium towards product formation. byjus.comorganic-chemistry.org
The reaction is often carried out in a two-phase solvent system, such as water and an organic solvent like dichloromethane (B109758) or diethyl ether. lscollege.ac.inwikipedia.org The starting materials and the final amide product reside primarily in the organic phase, while the base and the neutralized acid byproduct are in the aqueous phase. This biphasic system facilitates a simple workup procedure. The synthesis of N-(2-phenylethyl)benzamide, a close structural analog, is readily achieved by reacting phenylethylamine with benzoyl chloride under these conditions. google.com This method's applicability to the synthesis of N-vanillyl nonanamide (B72023) (synthetic capsaicin) and in Fischer's peptide synthesis underscores its robustness and versatility. lscollege.ac.inchemistry-reaction.com
Solvent Systems and Catalytic Approaches in Amide Bond Formation
The choice of solvent and catalyst can significantly influence the efficiency, selectivity, and environmental impact of amide synthesis. While traditional methods often rely on stoichiometric activating agents and organic solvents, recent research has focused on developing greener, catalytic alternatives. researchgate.net
Solvent Systems:
Aqueous Solutions: As seen in the Schotten-Baumann reaction, biphasic systems with water are common, particularly when using inorganic bases. lscollege.ac.in A patented method for preparing N-(2-phenylethyl)benzamide highlights the use of water as the primary solvent, which simplifies product isolation as the amide is insoluble and precipitates out. google.com
Organic Solvents: Aprotic polar solvents like dimethylformamide (DMF) and acetone (B3395972) are frequently used, especially with modern coupling reagents. nih.gov Dichloromethane and diethyl ether are common choices for the organic phase in biphasic reactions. wikipedia.org
Catalytic Approaches: Significant progress has been made in developing catalytic methods for direct amide formation, which avoid the use of stoichiometric, and often wasteful, activating reagents. mdpi.comdntb.gov.ua
Boron-Based Catalysts: Boronic acids and their derivatives have emerged as effective catalysts for the direct amidation of carboxylic acids. researchgate.netmdpi.com They are attractive due to their stability, low cost, and low toxicity. researchgate.net
Transition Metal Catalysts: Catalytic systems based on metals like zirconium, copper, palladium, and nickel have been developed. researchgate.netacs.org These methods often proceed through different mechanisms, such as oxidative cross-coupling, and can offer unique reactivity. mdpi.comacs.org
Biocatalysts: Enzymes, particularly hydrolases in low-water environments or ATP-dependent amide bond synthetases, represent a green alternative for amide formation, offering high selectivity under mild conditions. researchgate.netrsc.org
Introduction of the Phenylthioethyl Moiety
The synthesis of the target compound requires the formation of a carbon-sulfur bond and the availability of the key precursor, 2-(phenylthio)ethylamine.
Strategies for Carbon-Sulfur Bond Formation
The formation of the thioether (C-S) bond is central to incorporating the phenylthio group. Several nucleophilic substitution strategies can be envisioned for this purpose. A common approach involves the reaction of a sulfur nucleophile, such as sodium thiophenoxide (generated from thiophenol and a base like sodium hydride), with an ethyl-containing electrophile.
For instance, a substrate like 2-chloroethylamine (B1212225) or its N-protected derivatives could be reacted with sodium thiophenoxide. The thiophenoxide anion would displace the chloride to form the desired C-S bond. This type of nucleophilic substitution is a fundamental and widely applied transformation in organic synthesis.
Precursor Synthesis of 2-(phenylthio)ethylamine and its Derivatives
The direct availability of 2-(phenylthio)ethylamine is crucial for the final amide coupling step. Its synthesis can be approached in several ways, with methods for analogous compounds like 2-thiophene ethylamine (B1201723) providing a useful blueprint. google.comgoogle.comgoogle.comgoogle.com
Table 2: Potential Synthetic Routes to 2-(phenylthio)ethylamine
| Route | Starting Materials | Key Steps | Notes |
|---|---|---|---|
| Aziridine (B145994) Ring-Opening | Thiophene (B33073), N-activated aziridine | Friedel-Crafts-type addition of thiophene to the activated aziridine ring, followed by deprotection. | This method directly forms the C-C-N-S backbone. A patent describes a similar reaction with thiophene. google.com |
| From 2-Bromoethyl precursors | 2-Bromoethylamine hydrobromide, Thiophenol | Nucleophilic substitution of the bromide by thiophenoxide anion. | The amine would likely require protection (e.g., as a phthalimide) prior to the substitution reaction to prevent side reactions. |
| From 2-Aminoethanol | 2-Aminoethanol, Thiophenol | Conversion of the alcohol to a good leaving group (e.g., tosylate or mesylate), followed by nucleophilic substitution with thiophenoxide. | A common and reliable strategy for converting alcohols to other functional groups. |
| Grignard Route Analogy | Bromobenzene, Ethylene (B1197577) oxide | Formation of a phenyl Grignard reagent, reaction with ethylene oxide to yield 2-phenylethanol. This alcohol would then need conversion to the corresponding thioether and amine. | A patent for 2-thiophene ethylamine follows a similar path, starting with 2-bromothiophene (B119243) and reacting the Grignard intermediate with ethylene oxide to get 2-thiophene ethanol, which is then converted to the amine. google.comgoogle.com |
One of the more direct patented methods involves the reaction of thiophene with an N-protected, activated aziridine. google.com This reaction proceeds via an addition mechanism to yield N-(protected)-2-(phenylthio)ethylamine, which can then be deprotected to provide the free amine, ready for the subsequent benzoylation step.
Green Chemistry Principles in the Synthesis of this compound
The application of green chemistry principles to the synthesis of this compound aims to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. uniroma1.it Key to this is the development of atom-economical reactions that proceed under mild conditions. acs.org The formation of this compound involves the creation of both an amide and a thioether bond. Green approaches to these transformations are at the forefront of sustainable organic synthesis.
Aqueous-Phase Reaction Methodologies
The use of water as a solvent is a cornerstone of green chemistry, offering significant environmental and safety advantages over traditional organic solvents. nsf.gov While the direct amide bond formation between a carboxylic acid and an amine in water can be challenging, recent advancements have made this a more viable and attractive option. acs.org
Amide Bond Formation in Water:
The direct condensation of benzoic acid and 2-(phenylthio)ethanamine (B1205008) in water is a potential green route to this compound. To overcome the challenges of low reactivity and the inhibitory effect of water formed during the reaction, various strategies have been developed. acs.orgacs.org One approach involves the use of surfactants to create micelles, which can facilitate the reaction by bringing the hydrophobic reactants together in the aqueous medium. acs.org For instance, the use of a surfactant like TPGS-750-M has been shown to enable efficient amide bond formation in water. acs.org Another strategy is the use of water-tolerant catalysts or coupling agents. nih.govresearchgate.net Enzymatic catalysis, using enzymes like Candida antarctica lipase (B570770) B (CALB), offers a highly selective and sustainable method for direct amidation in green solvents, potentially including water. nih.gov
Thioether Synthesis in Water:
The formation of the thioether linkage in this compound can also be achieved in an aqueous environment. A highly selective anti-Markovnikov addition of thiophenol to an activated alkene precursor in water at room temperature, without the need for any additives, presents a very simple and efficient method for creating the thioether bond. organic-chemistry.org Phase-transfer catalysis (PTC) is another powerful technique for conducting reactions between water-insoluble reactants. In the synthesis of thioethers, PTC can be used in a biphasic system, such as aqueous sodium hydroxide and an organic solvent, to facilitate the reaction between a thiolate and an alkyl halide. tandfonline.comacsgcipr.org This method can be highly efficient, with some reactions reaching completion in a matter of minutes at low temperatures. tandfonline.com
Table 1: Illustrative Aqueous-Phase Synthetic Approaches
| Reaction Type | Reactants | Catalyst/Conditions | Solvent | Key Advantages |
| Amide Formation | Carboxylic Acid, Amine | Surfactant (e.g., TPGS-750-M) acs.org | Water | Avoids hazardous organic solvents. acs.org |
| Amide Formation | Carboxylic Acid, Amine | Enzyme (e.g., CALB) nih.gov | Green Solvent | High selectivity, mild conditions. nih.gov |
| Thioether Synthesis | Thiol, Alkene | Additive-free organic-chemistry.org | Water | Simple, efficient, room temperature. organic-chemistry.org |
| Thioether Synthesis | Thiophenol, Acyl Chloride | Phase-Transfer Catalyst tandfonline.com | Water/DCM | Rapid reaction times. tandfonline.com |
Catalyst-Free and Transition Metal-Free Approaches
Avoiding the use of heavy metal catalysts is a significant goal in green chemistry, as it eliminates concerns about catalyst toxicity, cost, and contamination of the final product. researchgate.net
Catalyst-Free Amide Bond Formation:
Direct thermal condensation of a carboxylic acid and an amine is the simplest catalyst-free approach, though it often requires high temperatures. numberanalytics.com Microwave-assisted synthesis has emerged as a powerful tool to accelerate reactions without the need for a catalyst, often leading to higher yields and shorter reaction times. arkat-usa.orgnih.gov The reaction of an ester with an amine in the absence of a transition metal and solvent, using a simple base like sodium hydride, has also been shown to be an effective method for amide synthesis. rsc.org
Transition Metal-Free Thioether Synthesis:
The synthesis of thioethers can also be achieved without transition metals. The reaction of xanthates, which are odorless and low-toxicity sulfur sources, with alkyl or aryl halides can proceed under transition-metal-free and base-free conditions to form thioethers. mdpi.com Another approach involves the direct alkylation of benzamides with methyl sulfides using a strong base like lithium diisopropylamide (LDA), completely avoiding the use of transition metals. researchgate.net Furthermore, some methods utilize visible light to mediate the formation of thioethers from diazoesters, thiols, and cyclic ethers at room temperature. researchgate.net
Table 2: Examples of Catalyst-Free and Transition Metal-Free Synthetic Methods
| Reaction Type | Reactants | Conditions | Key Advantages |
| Amide Formation | Aniline, Succinic Anhydride | Microwave irradiation, solvent-free nih.gov | Rapid, energy-efficient, atom-economical. nih.gov |
| Amide Formation | Phenyl Esters, Aryl Amines | NaH, solvent-free rsc.org | High yields, high atom economy. rsc.org |
| Thioether Synthesis | Alkyl/Aryl Halides, Xanthates | Heat, DMSO mdpi.com | Odorless sulfur source, base-free. mdpi.com |
| Thioether Synthesis | Benzamides, Methyl Sulfides | LDA researchgate.net | Avoids transition metals and organometallic reagents. researchgate.net |
Scale-Up Considerations and Process Optimization
Transitioning a synthetic route from the laboratory to an industrial scale presents a unique set of challenges. For the production of this compound, careful process optimization is crucial to ensure efficiency, safety, and cost-effectiveness.
Amide Bond Formation Scale-Up:
When scaling up amide bond formation, several factors must be considered. The choice of coupling reagents and catalysts is critical, with a focus on cost, availability, and ease of removal from the final product. numberanalytics.com Optimizing reaction conditions such as temperature, solvent, and reactant concentrations is essential for maximizing yield and purity while minimizing side reactions. numberanalytics.com For instance, in peptide synthesis, systematic screening of these parameters has been shown to be vital for achieving high-purity products in large quantities. numberanalytics.com The use of flow chemistry in microreactors offers a promising alternative to batch processing for amidation reactions. nih.gov This technique allows for precise control over reaction parameters, rapid reaction times, and can improve safety, particularly when dealing with highly reactive intermediates. nih.gov
Thioether Synthesis Scale-Up:
For the thioether formation step, scalability also requires careful consideration of reagents and conditions. While many lab-scale methods exist, not all are suitable for large-scale production. researchgate.net For example, methods that use readily available commodity chemicals are often preferred. researchgate.net The choice of solvent is also a major consideration, with a move away from reprotoxic solvents like DMF and NMP towards greener alternatives. acsgcipr.org Phase-transfer catalysis can be advantageous for scale-up as it can simplify workup procedures. acsgcipr.org The potential for genotoxicity of alkylating agents must also be managed, often by selecting the least reactive leaving group that still provides the desired reactivity and avoiding excess reagent. acsgcipr.org
Process Optimization Strategies:
Solvent Selection: Prioritizing green solvents or solvent-free conditions. nsf.govrsc.org
Catalyst Efficiency: Choosing highly active and recyclable catalysts to minimize waste and cost. acs.org
Reaction Monitoring: Implementing real-time monitoring to ensure optimal reaction progress and identify any deviations.
Purification: Developing efficient and scalable purification methods to isolate the final product with high purity, minimizing solvent use.
Waste Management: Designing the process to minimize waste generation and implementing strategies for recycling or safely disposing of any byproducts. uniroma1.it
By integrating these green chemistry principles and scale-up considerations, the synthesis of this compound can be made more sustainable and economically viable for larger-scale applications.
Derivatization and Structural Modification of N 2 Phenylthio Ethyl Benzamide
Synthesis of Substituted N-[2-(phenylthio)ethyl]benzamide Analogues
The synthesis of analogues of this compound typically involves the coupling of a substituted benzoic acid or its activated derivative with 2-(phenylthio)ethanamine (B1205008). Alternatively, modifications can be introduced to the phenylthio moiety or the ethyl linker in precursor molecules.
A common strategy to explore the chemical space around the benzamide (B126) core is to introduce a variety of substituents onto the aromatic ring. This is generally achieved by using appropriately substituted benzoic acids or benzoyl chlorides in the amide bond formation step.
The synthesis of these analogues typically starts with a substituted benzoic acid, which can be activated in several ways. For instance, treatment with thionyl chloride or oxalyl chloride converts the benzoic acid into the more reactive benzoyl chloride. This intermediate can then be reacted with 2-(phenylthio)ethanamine in the presence of a base, such as triethylamine (B128534) or pyridine, to yield the desired this compound analogue. Alternatively, peptide coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) can be employed to facilitate the direct amidation of the benzoic acid with 2-(phenylthio)ethanamine. acs.org
A range of substituents can be introduced onto the benzamide ring to probe the effects of electronics and sterics on the molecule's properties. For example, electron-donating groups (e.g., methoxy (B1213986), methyl) and electron-withdrawing groups (e.g., nitro, chloro, trifluoromethyl) can be positioned at the ortho, meta, or para positions of the ring. The synthesis of N-(2'-aminophenyl)-benzamide derivatives, for instance, has been reported, showcasing the introduction of amino and other functional groups. nih.gov
| Substituent on Benzamide Ring | Position | Synthetic Method | Precursors |
| 4-Methoxy | para | Acylation with benzoyl chloride | 4-Methoxybenzoyl chloride, 2-(phenylthio)ethanamine |
| 2-Nitro | ortho | Amide coupling with EDCI | 2-Nitrobenzoic acid, 2-(phenylthio)ethanamine |
| 3-Trifluoromethyl | meta | Acylation with benzoyl chloride | 3-(Trifluoromethyl)benzoyl chloride, 2-(phenylthio)ethanamine |
| 4-Acetylamino | para | Amide coupling | 4-Acetylaminobenzoic acid, 2-(phenylthio)ethanamine nih.gov |
| 2-Chloro | ortho | Acylation with benzoyl chloride | 2-Chlorobenzoyl chloride, 2-(phenylthio)ethanamine |
One approach involves the synthesis of various thiols, which are then reacted with a suitable 2-aminoethyl electrophile. More commonly, a precursor containing the 2-aminoethylbenzamide core is reacted with a substituted thiophenol or an activated aryl halide.
Modern cross-coupling methodologies offer efficient ways to construct the C-S bond. Palladium-catalyzed cross-coupling reactions between aryl halides and thiols are a powerful tool for this purpose. lookchem.comnih.gov For example, an N-(2-bromoethyl)benzamide precursor could be coupled with a variety of substituted thiophenols in the presence of a palladium catalyst and a suitable ligand to generate a library of analogues with diverse phenylthio moieties.
Nucleophilic aromatic substitution (SNAr) reactions provide another route to modify the phenylthio group, particularly when the aromatic ring is activated by electron-withdrawing groups. jst.go.jpnih.govresearchgate.netrsc.orgrsc.org A precursor such as N-[2-(4-fluorophenylthio)ethyl]benzamide, where the fluorine atom activates the ring towards nucleophilic attack, could be reacted with various nucleophiles to displace the fluoride (B91410) and introduce new functionalities.
| Modification on Phenylthio Moiety | Synthetic Method | Key Reagents |
| Substituted Aryl Thioethers | Palladium-catalyzed cross-coupling | Aryl halides, thiols, Palladium catalyst (e.g., Pd(dba)₂), Ligand (e.g., Xantphos) nih.govrsc.org |
| Heteroaryl Thioethers | Copper-catalyzed coupling | Heteroaryl halides, thiols, Copper catalyst, Ligand |
| Alkyl Thioethers | Nucleophilic substitution | 2-Aminoethyl halide, alkyl thiols |
| S-Aryl Thioesters (as precursors) | Palladium-catalyzed thiocarbonylation | Aryl iodides, aryl sulfonyl hydrazides, CO, Palladium catalyst rsc.org |
The ethyl linker connecting the benzamide and phenylthio moieties can also be a target for structural modification. Altering the length, rigidity, and substitution pattern of this linker can significantly impact the molecule's conformation and interactions.
Homologues of this compound with longer or shorter alkyl chains can be synthesized by using the corresponding aminoalkyl phenyl sulfides (e.g., 3-(phenylthio)propan-1-amine or (phenylthio)methanamine) in the amidation reaction.
Introducing substituents on the ethyl linker can create chiral centers and influence the molecule's three-dimensional shape. For example, starting from a chiral amino alcohol, a stereochemically defined linker can be constructed. The synthesis of substituted 4-(2-hydroxy-2-phenyl-ethylamino)-N-phenyl-benzamide highlights a strategy where a hydroxyl group is present on the linker. acs.org While not a direct analogue, the principles can be applied to introduce functionality to the ethyl linker of this compound.
| Linker Modification | Synthetic Approach | Starting Materials |
| Chain extension | Amidation | 3-(Phenylthio)propan-1-amine, Benzoic acid |
| Chain shortening | Amidation | (Phenylthio)methanamine, Benzoic acid |
| Introduction of a hydroxyl group | Multi-step synthesis from an amino alcohol | 2-Amino-1-phenylethan-1-ol, Thiophenol, Benzoic acid derivative |
| Introduction of an alkyl group | Alkylation of a suitable precursor | N-(2-Oxoethyl)benzamide, Grignard reagent, followed by reduction and sulfenylation |
Stereochemical Considerations in Analogue Synthesis
The introduction of stereocenters into the this compound scaffold can be achieved by modifying the ethyl linker. For instance, substitution at one of the carbon atoms of the ethyl bridge would create a chiral molecule, leading to a pair of enantiomers.
The stereoselective synthesis of such analogues is of significant interest as different enantiomers can exhibit distinct biological activities or material properties. Chiral resolution of a racemic mixture or, more efficiently, an asymmetric synthesis approach can be employed to obtain enantiomerically pure compounds.
For example, the synthesis could start from a chiral amino alcohol, such as (R)- or (S)-2-amino-1-phenylethanol. The hydroxyl group could be converted to a leaving group and displaced by a thiophenoxide in an SN2 reaction, which would proceed with inversion of configuration. Subsequent acylation of the amino group with a substituted benzoic acid would yield the desired enantiomerically enriched analogue. The synthesis of pinane-based 2-amino-1,3-diols, while a different class of compounds, demonstrates the use of stereoselective aminohydroxylation to create chiral centers, a principle that could be adapted. nih.gov
Diversification Strategies for Library Generation
To efficiently explore the structure-activity relationships of this compound, the generation of a library of diverse analogues is a powerful strategy. Both solid-phase and solution-phase parallel synthesis techniques can be employed for this purpose.
Solid-Phase Synthesis:
In a solid-phase approach, one of the building blocks is attached to a solid support (resin), and the subsequent reactions are carried out on this support. This allows for the use of excess reagents to drive reactions to completion, with purification simplified to washing the resin.
For the synthesis of a this compound library, 2-(phenylthio)ethanamine could be immobilized on a suitable resin. Then, a diverse set of activated benzoic acids could be added to separate reaction vessels, each containing the resin-bound amine. After the reaction, the desired products are cleaved from the resin. This approach is highly amenable to automation and the generation of a large number of compounds. Several strategies for the solid-phase synthesis of benzamide and other amide libraries have been reported. nih.govacs.orgnih.govthieme-connect.comresearchgate.net
Solution-Phase Parallel Synthesis:
Solution-phase parallel synthesis combines the advantages of traditional solution-phase chemistry with the high-throughput nature of parallel processing. acs.orgmdpi.orgcapes.gov.brresearchgate.netfigshare.com In this approach, reactions are carried out in an array of reaction vessels (e.g., a 96-well plate). Purification can be facilitated by using polymer-supported scavengers or by liquid-liquid extraction.
For a this compound library, a solution of 2-(phenylthio)ethanamine could be dispensed into the wells of a microtiter plate. Then, a library of different substituted benzoyl chlorides or activated benzoic acids could be added to the individual wells. After the reaction, a scavenger resin could be added to remove excess reagents and by-products, yielding the purified products in solution.
| Library Generation Strategy | Key Features | Applicability to this compound |
| Solid-Phase Synthesis | Immobilization on a solid support, ease of purification, automation-friendly. | Immobilize 2-(phenylthio)ethanamine and react with a library of benzoic acids. |
| Solution-Phase Parallel Synthesis | Reactions in solution in parallel format, use of scavengers for purification. | React 2-(phenylthio)ethanamine with a library of benzoyl chlorides in a multi-well plate. |
Advanced Spectroscopic Characterization Techniques for Structural Elucidation of N 2 Phenylthio Ethyl Benzamide
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical environment of atomic nuclei, primarily ¹H and ¹³C, the connectivity and spatial arrangement of atoms can be determined.
Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis and Coupling Constants
In the ¹H NMR spectrum of N-[2-(phenylthio)ethyl]benzamide, distinct signals are expected for each unique proton environment. The aromatic protons of the benzamide (B126) and phenylthio groups will typically appear in the downfield region, generally between δ 7.0 and 8.0 ppm. The five protons of the benzoyl group and the five protons of the phenylthio group will likely produce complex multiplets due to spin-spin coupling.
The ethyl linker protons will give rise to two characteristic signals. The methylene (B1212753) group adjacent to the nitrogen atom (-CH₂-NH) is expected to resonate as a triplet, shifted downfield due to the deshielding effect of the adjacent amide nitrogen. The other methylene group, bonded to the sulfur atom (-S-CH₂-), will also appear as a triplet. The coupling between these two methylene groups (a vicinal coupling) will result in a triplet-of-triplets pattern for each, with a typical coupling constant (³JHH) of around 6-8 Hz. The amide proton (NH) is expected to appear as a broad singlet or a triplet if coupling to the adjacent methylene group is resolved, typically in the range of δ 8.0-9.0 ppm.
Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aromatic-H (Benzamide) | 7.4 - 7.9 | Multiplet | - |
| Aromatic-H (Phenylthio) | 7.2 - 7.5 | Multiplet | - |
| NH (Amide) | 8.0 - 9.0 | Triplet / Broad Singlet | ~5-6 |
| -CH₂-NH- | 3.6 - 3.8 | Triplet | ~6-7 |
| -S-CH₂- | 3.1 - 3.3 | Triplet | ~6-7 |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Interpretation
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The carbonyl carbon of the amide group is characteristically found far downfield, typically in the range of δ 165-175 ppm. The aromatic carbons will produce a series of signals between δ 120 and 140 ppm. The number of distinct signals will depend on the symmetry of the aromatic rings. The ipso-carbons (carbons directly attached to the substituent) will have distinct chemical shifts. The two methylene carbons of the ethyl bridge will be observed in the aliphatic region of the spectrum, with the carbon attached to the nitrogen (-CH₂-NH) appearing more downfield (around δ 40-50 ppm) than the carbon attached to the sulfur (-S-CH₂-), which is expected around δ 30-40 ppm.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (Amide) | 167.0 |
| Aromatic-C (Benzamide) | 127 - 135 |
| Aromatic-C (Phenylthio) | 126 - 136 |
| -CH₂-NH- | ~40 |
| -S-CH₂- | ~35 |
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Mapping
COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton (¹H-¹H) coupling networks. libretexts.org For this compound, a key cross-peak in the COSY spectrum would be observed between the two methylene groups of the ethyl linker, confirming their adjacent positions. libretexts.org Cross-peaks would also be expected between adjacent protons within the aromatic rings.
HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear correlation experiment maps protons to the carbons to which they are directly attached (one-bond ¹H-¹³C correlations). youtube.com The HSQC spectrum would show correlations between the signals of the ethylenic protons and their corresponding carbon signals, as well as between the aromatic protons and their respective carbons. This allows for the unambiguous assignment of the protonated carbons.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (typically 2-3 bond) correlations between protons and carbons. researchgate.net This is particularly useful for identifying quaternary carbons and piecing together different fragments of the molecule. For instance, a correlation between the amide proton (NH) and the carbonyl carbon (C=O) would confirm the amide linkage. Correlations from the methylene protons to the ipso-carbons of the phenyl rings would establish the connection of the ethyl chain to both the amide and the thioether moieties.
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and, through fragmentation analysis, the structure of the compound.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Measurement
High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass of the molecular ion. For this compound (C₁₅H₁₅NOS), the expected monoisotopic mass is approximately 257.0874 g/mol . guidechem.com HRMS can confirm the elemental composition of the molecule, as the measured mass will be consistent with only one possible chemical formula, providing strong evidence for the compound's identity.
Fragmentation Pathways and Structural Information from MS/MS
Tandem mass spectrometry (MS/MS) involves the fragmentation of the molecular ion and the analysis of the resulting fragment ions. The fragmentation pattern is characteristic of the molecule's structure and can be used to confirm the connectivity of different functional groups.
For this compound, several key fragmentation pathways can be predicted under electron ionization (EI) or electrospray ionization (ESI) conditions. Common fragmentation patterns for amides include cleavage of the amide bond. For example, the loss of the phenylthioethyl group could lead to the formation of the benzoyl cation (m/z 105). researchgate.net Another characteristic fragmentation would be the cleavage of the C-S bond or the C-N bond of the ethyl linker.
Table 3: Predicted Key Fragment Ions in the Mass Spectrum of this compound
| m/z | Predicted Fragment Structure | Fragmentation Pathway |
| 257 | [C₁₅H₁₅NOS]⁺ | Molecular Ion |
| 105 | [C₇H₅O]⁺ | Cleavage of the N-CH₂ bond (loss of C₈H₁₀NS) |
| 123 | [C₆H₅S-CH₂CH₂]⁺ | Cleavage of the NH-C=O bond (loss of C₇H₅NO) |
| 77 | [C₆H₅]⁺ | Loss of CO from the benzoyl cation |
By combining the information from these advanced spectroscopic techniques, a comprehensive and unambiguous structural elucidation of this compound can be achieved, providing a solid foundation for further chemical and biological studies.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification
Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, is indispensable for identifying the functional groups within a molecule. For this compound, these techniques would reveal characteristic vibrations of the amide linkage, the phenyl rings, and the thioether bond.
The FT-IR spectrum of a molecule arises from the absorption of infrared radiation at frequencies corresponding to its vibrational modes. In this compound, the secondary amide group would produce several distinct bands. The N-H stretching vibration is typically observed in the range of 3300-3100 cm⁻¹. The amide I band (primarily C=O stretching) is one of the most intense absorptions, expected to appear around 1650-1630 cm⁻¹. The amide II band, resulting from a combination of N-H bending and C-N stretching, would be found near 1550-1510 cm⁻¹.
Aromatic C-H stretching vibrations from the two phenyl rings would appear above 3000 cm⁻¹, while the C=C stretching vibrations within the rings would generate a series of bands in the 1600-1450 cm⁻¹ region. The C-S stretching vibration of the thioether group is generally weak and falls in the 700-600 cm⁻¹ range.
Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information. Non-polar bonds and symmetric vibrations often produce strong Raman signals. Therefore, the C=C stretching modes of the phenyl rings and the C-S stretching of the thioether would be readily observable.
To illustrate the expected vibrational frequencies, the following tables present data from analogous compounds: N-methylbenzamide and thioanisole (B89551) (methyl phenyl sulfide).
Table 1: Characteristic FT-IR Vibrational Frequencies for N-Methylbenzamide
| Wavenumber (cm⁻¹) | Assignment |
| 3320 | N-H Stretch |
| 3060 | Aromatic C-H Stretch |
| 1635 | Amide I (C=O Stretch) |
| 1540 | Amide II (N-H Bend, C-N Stretch) |
| 1480, 1440 | Aromatic C=C Stretch |
| 720 | Aromatic C-H Bend |
This table is based on typical FT-IR data for N-methylbenzamide and serves as a reference for the expected vibrational modes of the benzamide moiety in this compound.
Table 2: Characteristic Raman Shifts for Thioanisole (Methyl Phenyl Sulfide)
| Raman Shift (cm⁻¹) | Assignment |
| 3055 | Aromatic C-H Stretch |
| 1583 | Aromatic C=C Stretch (Ring Breathing) |
| 1092 | C-S Stretch |
| 1024 | Aromatic Ring In-plane Bend |
| 691 | C-S-C Bend |
This table is based on typical Raman data for thioanisole and serves as a reference for the expected vibrational modes of the phenylthioether moiety in this compound.
X-ray Crystallography for Solid-State Structural Confirmation
To perform single crystal X-ray diffraction, a suitable single crystal of this compound would be grown. This crystal is then mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and the data is processed to determine the unit cell dimensions and space group. The crystal structure is then solved and refined to yield a detailed model of the atomic positions.
While specific crystallographic data for this compound is not available, we can refer to the data for benzamide to understand the likely crystal system and space group. capes.gov.br
Table 3: Representative Crystallographic Data for Benzamide
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 5.59 |
| b (Å) | 5.01 |
| c (Å) | 21.93 |
| β (°) | 90.75 |
| Z | 4 |
This table presents crystallographic data for benzamide as a representative example. capes.gov.br The actual parameters for this compound would differ.
The refined crystal structure allows for a detailed analysis of the intermolecular interactions that govern the crystal packing. In the case of this compound, the primary intermolecular interaction would be hydrogen bonding involving the amide group. The amide N-H group can act as a hydrogen bond donor, while the carbonyl oxygen (C=O) can act as a hydrogen bond acceptor. This typically leads to the formation of chains or dimeric motifs. nih.gov
The sulfur atom of the phenylthioether group can also engage in intermolecular interactions. Although sulfur is a weak hydrogen bond acceptor, S···H interactions can occur. Additionally, S···π interactions, where the sulfur atom interacts with the π-system of a phenyl ring, have been observed in the crystal structures of some sulfur-containing compounds and could play a role in the packing of this compound. hkmu.edu.hk
A comprehensive analysis of these interactions provides a deep understanding of the supramolecular assembly and the physical properties of the solid material.
Computational Chemistry and Molecular Modeling Studies of N 2 Phenylthio Ethyl Benzamide
Quantum Chemical Calculations (DFT) for Electronic Structure and Reactivity Prediction
There is no publicly available research detailing the use of Density Functional Theory (DFT) to analyze the electronic structure and reactivity of N-[2-(phenylthio)ethyl]benzamide.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies)
Specific data regarding the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies for this compound are not found in the accessible scientific literature.
Electrostatic Potential Surface (MEP) Mapping
No studies detailing the Molecular Electrostatic Potential (MEP) surface mapping of this compound are available in the public domain.
Conformational Analysis and Energy Minimization
Detailed conformational analysis and energy minimization studies for this compound have not been published in the reviewed scientific literature.
Molecular Docking Simulations for Ligand-Target Interaction Prediction (In Silico)
There is no available research on molecular docking simulations performed with this compound.
Identification of Potential Molecular Targets (e.g., Enzymes, Receptors)
No potential molecular targets for this compound have been identified through molecular docking studies in the available literature.
Mechanistic Investigations of Biological Interactions of N 2 Phenylthio Ethyl Benzamide and Its Analogues in Vitro and in Silico Studies
Exploration of Enzyme Inhibition and Activation Profiles
The capacity of N-[2-(phenylthio)ethyl]benzamide and its related compounds to modulate the activity of various enzymes is a significant area of research. While specific data on the title compound is limited, studies on analogous structures offer valuable perspectives.
Research into benzamide (B126) derivatives has revealed inhibitory activity against several enzyme families. For instance, a novel class of inhibitors featuring the N-(2-aminophenyl)-benzamide scaffold has been identified to target histone deacetylases (HDACs), specifically showing nanomolar inhibition of HDAC1 and HDAC2. These enzymes play a crucial role in the regulation of gene expression and are implicated in cancer.
In the realm of antimicrobial research, in silico docking studies have been performed on N-phenylbenzamide derivatives to predict their interaction with key microbial enzymes. These studies have targeted bacterial enzymes like aminoglycoside-2″-phosphotransferase-IIa (APH2″-IIa) and fungal enzymes such as aspartic proteinases. nih.govmdpi.com Such computational approaches are instrumental in identifying potential enzyme targets and guiding the synthesis of more potent analogues.
Understanding the mechanism of enzyme inhibition is critical for drug development. For benzamide-based inhibitors, mechanistic studies are essential to determine the nature of the interaction with their target enzymes. These studies aim to clarify whether the inhibition is reversible (e.g., competitive, non-competitive, uncompetitive) or irreversible, providing a deeper understanding of the compound's mode of action. For example, detailed kinetic analyses of N-2-(phenylamino) benzamide derivatives have been conducted to elucidate their dual inhibition of cyclooxygenase-2 (COX-2) and topoisomerase I (Topo I), enzymes relevant in inflammation and cancer. nih.govwikipedia.org
Receptor Binding Studies and Ligand-Receptor Interactions
The interaction of this compound and its analogues with biological receptors is a key determinant of their pharmacological profile.
While specific receptor binding assays for this compound are not widely reported, studies on structurally related compounds provide insights into potential interactions. For example, research on 2-benzylbenzimidazole 'nitazene' opioids, which share a benzimidazole (B57391) core but are structurally distinct, involved in vitro assays to determine their activity at the μ-opioid receptor (MOR). nih.gov Computational docking studies are a common preliminary step to predict the binding affinity and selectivity of compounds for various receptors, helping to prioritize candidates for experimental validation. nih.gov
Ligand efficiency (LE) and lipophilic efficiency (LipE) are critical metrics in modern drug discovery for evaluating the quality of a potential drug candidate. nih.govresearchgate.net LE provides a measure of the binding energy per non-hydrogen atom, while LipE relates potency to the compound's lipophilicity (logP). nih.govljmu.ac.uk
The formulas for these efficiencies are:
Ligand Efficiency (LE) = (1.37 * pIC50) / N
Where pIC50 is the negative logarithm of the half-maximal inhibitory concentration and N is the number of heavy (non-hydrogen) atoms.
Lipophilic Efficiency (LipE) = pIC50 - logP
Where pIC50 is the half-maximal inhibitory concentration and logP is the logarithm of the partition coefficient.
These parameters are used to optimize lead compounds, aiming for high potency and favorable physicochemical properties. researchgate.netnanobioletters.com For instance, in a study of benzophenone-type inhibitors, these metrics were used to compare the drug-like properties of different analogues. researchgate.net The calculation of these efficiencies for this compound and its analogues would require experimental determination of their binding affinities (pIC50) and lipophilicity.
Antimicrobial Activity Studies (In Vitro)
The potential of this compound analogues as antimicrobial agents has been explored through various in vitro studies, demonstrating a spectrum of activity against different pathogens.
Derivatives of 2-(phenylthio)-ethyl benzoate (B1203000) have been synthesized and evaluated for their antibacterial and antifungal properties. nih.gov These studies determined the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.
Similarly, other N-benzamide derivatives have been synthesized and tested against both Gram-positive and Gram-negative bacteria, with some compounds showing significant activity. The antimicrobial potential of 2-(phenylthio) benzoylarylhydrazone derivatives against Mycobacterium tuberculosis has also been reported, with some analogues showing promising inhibitory effects. nih.gov Furthermore, N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide derivatives have demonstrated significant activity against Staphylococcus and Enterococcus species. mdpi.com
Below are interactive tables summarizing the in vitro antimicrobial activity of some analogues of this compound.
Table 1: In Vitro Antibacterial Activity of 2-(Phenylthio)-ethyl Benzoate Analogues
| Compound | Staphylococcus aureus (MIC in mg/mL) | Escherichia coli (MIC in mg/mL) | Klebsiella pneumoniae (MIC in mg/mL) | Pseudomonas aeruginosa (MIC in mg/mL) |
|---|---|---|---|---|
| Analogue 2a | 3.125 | >50 | >50 | >50 |
| Analogue 2b | 3.125 | >50 | >50 | >50 |
| Analogue 2c | 6.25 | >50 | >50 | >50 |
| Analogue 2d | 3.125 | >50 | >50 | >50 |
Data sourced from a study on 2-(phenylthio)-ethyl benzoate derivatives. nih.gov
Table 2: In Vitro Antifungal Activity of 2-(Phenylthio)-ethyl Benzoate Analogues
| Compound | Candida albicans (MIC in mg/mL) |
|---|---|
| Analogue 2a | 1.56 |
| Analogue 2b | 6.25 |
| Analogue 2c | 6.25 |
| Analogue 2d | 6.25 |
Data sourced from a study on 2-(phenylthio)-ethyl benzoate derivatives. nih.gov
Table 3: In Vitro Antibacterial Activity of N-Benzamide Analogues
| Compound | Bacillus subtilis (MIC in µg/mL) | Escherichia coli (MIC in µg/mL) |
|---|---|---|
| Analogue 5a | 6.25 | 3.12 |
| Analogue 6b | 6.25 | 3.12 |
Data sourced from a study on N-benzamide derivatives.
Evaluation against Bacterial Strains
Analogues of this compound have demonstrated notable in vitro antibacterial properties. For instance, a series of N-(4-chloro-2-mercapto-5-methylphenylsulfonyl)cinnamamide derivatives, which share the core benzamide structure, were found to be highly active against Staphylococcus and Enterococcus species, with Minimum Inhibitory Concentrations (MIC) as low as 1–4 µg/mL. mdpi.com Specifically, compounds designated 16d and 16e were particularly effective against clinical strains of methicillin-resistant S. aureus (MRSA) and methicillin-resistant coagulase-negative Staphylococcus (MRCNS), and they also inhibited biofilm formation. mdpi.com
Another study on 2-(phenylthio)-ethyl benzoate derivatives showed antimicrobial potential against a panel of bacteria including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa, with average MIC values ranging from 3.125 to 6.25 mg/ml. researchgate.net Similarly, certain N-(o-hydroxyphenyl)benzamides displayed activity against Pseudomonas aeruginosa at an MIC of 25 µg/ml. nih.gov The synthesis of various N-substituted benzamides has yielded compounds with significant activity; one such compound, 5a, showed excellent results against both B. subtilis and E. coli with MIC values of 6.25 µg/mL and 3.12 µg/mL, respectively. nanobioletters.com
These findings suggest that the benzamide scaffold, particularly when combined with a thioether or a related functional group, is a promising basis for the development of new antibacterial agents.
Interactive Table: Antibacterial Activity of Benzamide Analogues
| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |
| N-(4-chloro-2-mercapto-5-methylphenylsulfonyl)cinnamamides | Staphylococcus spp. | 1–4 | mdpi.com |
| N-(4-chloro-2-mercapto-5-methylphenylsulfonyl)cinnamamides | Enterococcus spp. | 1–4 | mdpi.com |
| N-Benzamide derivative (5a) | B. subtilis | 6.25 | nanobioletters.com |
| N-Benzamide derivative (5a) | E. coli | 3.12 | nanobioletters.com |
| N-Benzamide derivative (6b) | E. coli | 3.12 | nanobioletters.com |
| N-Benzamide derivative (6c) | B. subtilis | 6.25 | nanobioletters.com |
| N-(o-hydroxyphenyl)benzamide (2g) | Klebsiella pneumoniae | 25 | nih.gov |
| 2-(phenylthio)-ethyl benzoate derivatives | S. aureus, E. coli, etc. | 3125-6250 | researchgate.net |
Evaluation against Fungal and Mycobacterial Species
The antifungal potential of benzamide analogues has been well-documented. A study on N-[2-hydroxy-3,3-dimethyl-2-[(1H-1,2,4-triazol-1-yl)methyl]butyl]benzamide derivatives revealed that most compounds exhibited good activity against six tested phytopathogenic fungi at a concentration of 50 µg/mL. nih.gov One derivative, compound 6h, was particularly potent against Alternaria alternata with an EC50 value of 1.77 µg/mL. nih.gov Another compound, 6k, demonstrated a broad spectrum of activity with EC50 values ranging from 0.98 to 6.71 µg/mL against various fungi. nih.gov
In the context of mycobacteria, a series of 2-(phenylthio)benzoylarylhydrazone derivatives were synthesized and evaluated against Mycobacterium tuberculosis H37Rv. nih.gov Two analogues, a 5-Nitro-2-furyl (4f) and a 5-Nitro-2-thienyl (4g) derivative, showed significant antimycobacterial activity, with IC90 values of 7.57 and 2.96 µg/mL, respectively. nih.gov Furthermore, other research has highlighted that compounds with a thioethereal functional group can exhibit appreciable antimycobacterial activity, sometimes exceeding that of standard drugs against non-tuberculous mycobacteria. tubitak.gov.tr
Interactive Table: Antifungal and Antimycobacterial Activity of Analogues
| Compound Class | Fungal/Mycobacterial Species | Activity Metric | Value (µg/mL) | Reference |
| N-[2-hydroxy...butyl]benzamide (6h) | Alternaria alternata | EC50 | 1.77 | nih.gov |
| N-[2-hydroxy...butyl]benzamide (6k) | Various Fungi | EC50 | 0.98 - 6.71 | nih.gov |
| 2-(phenylthio)benzoylarylhydrazone (4f) | M. tuberculosis H37Rv | IC90 | 7.57 | nih.gov |
| 2-(phenylthio)benzoylarylhydrazone (4g) | M. tuberculosis H37Rv | IC90 | 2.96 | nih.gov |
| N-(o-hydroxyphenyl)benzamide (2e, 2h, 2m) | Candida albicans | MIC | 12.5 | nih.gov |
Investigation of Antimicrobial Mechanisms
The precise antimicrobial mechanisms of this compound are not specifically elucidated, but studies on related structures suggest potential modes of action. For many antibacterial agents, the ability to penetrate the bacterial cell wall is a key determinant of efficacy. nanobioletters.com The activity of certain benzamide derivatives against both Gram-positive and Gram-negative bacteria implies they can overcome the outer membrane of Gram-negative organisms or effectively disrupt the peptidoglycan layer of Gram-positive bacteria. nanobioletters.com
Some studies on antifungal peptides, while not direct analogues, offer insights into potential mechanisms like the production of cellular reactive oxygen species (ROS) and binding to genomic DNA, which could be relevant pathways for other antimicrobial compounds. tulane.edu
Anti-parasitic Activity Studies (In Vitro)
Analogues of this compound have shown promising results in in vitro anti-parasitic assays. A study on 2-phenyl benzimidazole-1-acetamide derivatives, which are structurally related, demonstrated significant anthelmintic activity against the earthworm Pheretima posthuma. nih.gov Several compounds in this series showed faster paralysis and death times for the worms compared to the standard drug albendazole. nih.gov
Furthermore, research into other thioether-containing compounds has revealed their potential against various parasites. For example, 2-methylthio-1H-benzimidazoles were found to be highly active against Giardia lamblia, with one derivative being 244 times more active than metronidazole. tubitak.gov.tr In other studies, naphthyl-thiazole derivatives showed cytotoxic potential against Leishmania amazonensis and Trypanosoma cruzi. unl.pt While not benzamides, these findings highlight the importance of the thioether moiety in anti-parasitic activity.
Cellular Pathway Modulation and Signaling Cascade Effects (In Vitro Cell-Based Assays)
Investigations into Apoptosis Induction Pathways
N-substituted benzamides have been identified as inducers of apoptosis, a form of programmed cell death crucial for eliminating cancerous cells. nih.govresearchgate.net Research using declopramide (B1670142), a structural analogue, has shown that these compounds can trigger the intrinsic, or mitochondrial, pathway of apoptosis. nih.govnih.gov
Key findings from these in vitro studies include:
Cytochrome c Release: At sufficient concentrations, declopramide induced the release of cytochrome c from the mitochondria into the cytosol in both mouse and human cancer cell lines. nih.govresearchgate.netnih.gov
Caspase Activation: The release of cytochrome c leads to the activation of caspase-9, a critical initiator caspase in the mitochondrial pathway. nih.govnih.gov The subsequent activation of effector caspases, like caspase-3, executes the final stages of apoptosis. researchgate.net
Bcl-2 Inhibition: Overexpression of the anti-apoptotic protein Bcl-2 was shown to inhibit the apoptosis induced by declopramide, confirming the involvement of the Bcl-2 family of proteins which regulate the mitochondrial pathway. nih.govresearchgate.net
p53-Independent Mechanism: The apoptotic effects were observed in cell lines both with and without functional p53, a major tumor suppressor protein. This indicates that the N-substituted benzamides can induce apoptosis through a p53-independent mechanism. nih.govnih.gov
Cell Cycle Regulation Studies
In addition to inducing apoptosis, N-substituted benzamides have been shown to affect cell cycle progression.
G2/M Phase Arrest: Prior to the onset of apoptosis, declopramide was observed to cause a block in the G2/M phase of the cell cycle. nih.govnih.gov This arrest prevents cells from entering mitosis and can be a precursor to apoptosis.
Independence from Apoptosis: This cell cycle block was also observed in the presence of caspase inhibitors and in cells overexpressing Bcl-2, suggesting that the G2/M arrest is a separate event and not simply a consequence of the apoptotic process. nih.govnih.gov
p53-Independence: Similar to the apoptosis induction, the G2/M cell cycle block was also found to be independent of p53 status. nih.govnih.gov
Studies on closely related 2-(phenylthio)-ethyl benzoate derivatives also showed an impact on the cell cycle in MCF-7 human carcinoma cells. These compounds led to a significant decrease in the percentage of cells in the G2/M phase, suggesting that they can induce a G2/M phase arrest that may ultimately lead to cell death. researchgate.net
Structure-Activity Relationship (SAR) Derivations from Biological Data
The structure-activity relationship (SAR) of this compound and its analogues can be inferred by examining the biological activity of structurally related compounds. While specific mechanistic and extensive SAR data for this compound itself are not widely available in the public domain, studies on close analogues, particularly derivatives of the 2-(phenylthio)benzoyl scaffold, provide valuable insights into how structural modifications influence their biological effects.
Research into a series of 2-(phenylthio)benzoylarylhydrazone derivatives has shed light on their antimycobacterial activity. nih.gov These compounds share the core 2-(phenylthio)benzoyl moiety with this compound, making them relevant for SAR analysis. The key structural components of these analogues are the 2-(phenylthio)benzoyl group and a variable arylhydrazone side chain.
The antimycobacterial activity of these derivatives against Mycobacterium tuberculosis H37Rv reveals important SAR trends. The data indicates that the nature of the substituent on the arylhydrazone ring plays a crucial role in determining the inhibitory potency.
A notable finding is the enhanced activity of analogues containing a nitroheteroaryl group. nih.gov Specifically, the introduction of a 5-nitro-2-thienyl or a 5-nitro-2-furyl group at the arylhydrazone portion of the molecule leads to significant antimycobacterial activity. This suggests that the electron-withdrawing nature and the specific spatial arrangement of the nitroheterocyclic ring are critical for the biological effect.
In contrast, analogues with other substituents on the aryl ring of the hydrazone, such as furan (B31954), thiophene (B33073), or pyrrole (B145914) without the nitro group, or those with substituted phenyl rings (e.g., with methoxy (B1213986) or hydroxy groups), did not exhibit significant activity at the tested concentrations. This highlights the specific requirement of the 5-nitro-substituted heterocyclic ring for potent antimycobacterial action in this class of compounds.
The general structure of the evaluated 2-(phenylthio)benzoylarylhydrazone analogues is presented below:
General Structure of 2-(Phenylthio)benzoylarylhydrazone Analogues

The biological data for these analogues against M. tuberculosis H37Rv is summarized in the interactive table below.
Table 1: Antimycobacterial Activity of 2-(Phenylthio)benzoylarylhydrazone Analogues
| Compound ID | Aryl Group (R) | % Inhibition at 10 µg/mL |
| 4a | Furan-2-yl | 16 |
| 4b | Thiophen-2-yl | 12 |
| 4c | 1H-pyrrol-2-yl | 10 |
| 4d | 4-Methoxyphenyl | 11 |
| 4e | 2-Hydroxyphenyl | 14 |
| 4f | 5-Nitro-2-furyl | 98 |
| 4g | 5-Nitro-2-thienyl | 99 |
| 4h | Phenyl | 13 |
Data sourced from a study on 2-(phenylthio)benzoylarylhydrazone derivatives. nih.gov
From this data, the following SAR points can be derived for this class of analogues:
Essentiality of the Nitroheterocyclic Moiety: The presence of a 5-nitro-substituted furan or thiophene ring is the most critical determinant for high antimycobacterial activity.
Limited Activity of Other Substituents: Simple aromatic or non-nitrated heterocyclic rings at the hydrazone terminus result in a significant loss of potency.
Core Scaffold: The 2-(phenylthio)benzoyl hydrazide scaffold serves as a viable backbone for the development of antimycobacterial agents, provided it is appropriately substituted.
While these findings are for arylhydrazone derivatives, they offer a foundational understanding for the SAR of compounds containing the 2-(phenylthio)benzoyl core. For this compound, it can be hypothesized that modifications on the phenyl rings and the ethylamide linker would similarly modulate its biological activity, although specific data is needed for confirmation.
Applications of N 2 Phenylthio Ethyl Benzamide As a Synthetic Intermediate and Building Block
Utilization in the Synthesis of Heterocyclic Compounds (e.g., Oxazolines, Thiadiazoles)
There is no available scientific literature that describes the use of N-[2-(phenylthio)ethyl]benzamide as a direct precursor for the synthesis of heterocyclic compounds such as oxazolines or thiadiazoles. General synthetic routes to these heterocycles are well-established and typically involve different starting materials and reaction pathways. For instance, the synthesis of 2-oxazolines often proceeds through the cyclization of β-amino alcohols with various reagents, while 1,3,4-thiadiazoles are commonly synthesized from thiosemicarbazides or by the cyclization of thiohydrazides. At present, no documented methods show the conversion of this compound into these or other heterocyclic systems.
Role in Chiral Auxiliary Synthesis
A thorough search of the chemical literature did not yield any results pertaining to the application of this compound in the field of chiral auxiliary synthesis. Chiral auxiliaries are typically compounds that can be temporarily incorporated into a prochiral substrate to direct a diastereoselective transformation. While the this compound structure contains functionalities that could potentially be modified for such purposes, there is no evidence in published research to suggest that it has been developed or utilized as a chiral auxiliary.
Precursor in Polymer Chemistry and Material Science Applications
The potential of this compound as a monomer or precursor in polymer chemistry and material science has not been reported in the academic literature. While a related compound, poly{2-methyl-N-[2-(phenylthio)phenyl] acrylamide-co-2-(trimethylsyloxy)ethyl methacrylate}, has been mentioned as a precursor for organic/inorganic hybrid materials, this does not directly apply to the specified compound. Current time information in Bangalore, IN. There are no studies indicating the polymerization of this compound or its incorporation into polymeric structures to develop new materials.
Methodology Development for New Carbon-Heteroatom Bond Formation
There is no evidence in the scientific literature to suggest that this compound has been employed in the development of new methodologies for carbon-heteroatom bond formation. Such research typically involves the use of novel catalysts or reagents to facilitate the coupling of various substrates. While the formation of the carbon-sulfur and carbon-nitrogen bonds within this compound itself falls under this category of chemical transformations, the compound has not been reported as a substrate or reagent in studies aimed at developing new synthetic methods.
Emerging Research Directions and Future Perspectives
Integration with Flow Chemistry and Automated Synthesis Platforms
The synthesis of amides and thioethers is increasingly benefiting from the adoption of flow chemistry. numberanalytics.comnih.gov Continuous-flow reactors offer significant advantages over traditional batch synthesis, including enhanced reaction control, improved safety profiles, higher yields, and simplified scalability. nih.gov For a molecule like N-[2-(phenylthio)ethyl]benzamide, which involves both amide bond formation and thioether synthesis, flow chemistry presents a particularly compelling platform.
Researchers are exploring tandem reactor setups where the initial formation of a thioether intermediate could be seamlessly followed by an amide coupling reaction in a continuous stream. acs.org This approach minimizes the handling of intermediates and can significantly reduce reaction times from hours to under an hour. acs.org The use of recyclable solvents like 2-MeTHF in these flow systems also aligns with the principles of green chemistry. acs.org Automated synthesis platforms, integrated with flow reactors, could enable the rapid generation of a library of this compound analogues by systematically varying the amine and benzoyl chloride precursors, accelerating the discovery of derivatives with optimized properties.
Table 1: Comparison of Batch vs. Flow Synthesis for Amide Formation
| Feature | Traditional Batch Synthesis | Continuous Flow Synthesis |
| Reaction Time | Often several hours to overnight acs.org | Can be reduced to less than 1 hour acs.org |
| Process Control | Challenging to maintain uniform temperature and mixing | Precise control over temperature, pressure, and residence time nih.gov |
| Safety | Handling of bulk reagents and exotherms can be hazardous | Smaller reaction volumes enhance safety, better heat dissipation nih.gov |
| Scalability | Often requires significant re-optimization | Scaled by running the system for longer durations ("scaling out") nih.gov |
| Productivity | Limited by vessel size | High productivity due to continuous operation nih.gov |
Advanced Analytical Techniques for In Situ Reaction Monitoring
To optimize synthesis, particularly in continuous flow systems, real-time monitoring is crucial. Advanced analytical techniques are being adapted for the in situ analysis of reactions forming compounds like this compound. Techniques such as High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable. chemrxiv.orgresearchgate.net
Time-course analysis using UPLC-UV/MS can track the rapid formation of thioester intermediates and their subsequent conversion to the final amide product. chemrxiv.orgresearchgate.net This allows for the precise determination of reaction kinetics and optimization of conditions like temperature and residence time. Integrating these analytical tools directly into a flow chemistry setup provides immediate feedback, enabling automated systems to self-optimize for maximum yield and purity. This level of process analytical technology (PAT) is critical for moving from laboratory-scale synthesis to robust, industrial-scale production.
Rational Design of Next-Generation Analogues Based on Mechanistic Insights
Structure-activity relationship (SAR) studies on related benzamide (B126) scaffolds provide a blueprint for the rational design of new this compound analogues. nih.govsemanticscholar.org By understanding how specific structural modifications influence biological activity, chemists can design next-generation compounds with enhanced potency, selectivity, and improved pharmacokinetic properties. nih.gov
For instance, research on N-(2-(Benzylamino)-2-oxoethyl)benzamide analogues as agents to protect pancreatic β-cells from ER stress revealed that specific substitutions on the benzamide ring could dramatically improve potency and water solubility. nih.gov Similarly, studies on N-(thiazol-2-yl)-benzamide analogues as antagonists for the Zinc-Activated Channel (ZAC) have explored modifications to the phenyl ring to enhance inhibitory activity. semanticscholar.org Applying these principles, future research on this compound could involve:
Modifying the Benzamide Ring: Introducing electron-donating or withdrawing groups to alter the electronic properties and binding interactions.
Altering the Phenylthio Group: Substituting the phenyl ring to modulate lipophilicity and metabolic stability.
Changing the Ethyl Linker: Varying the length or rigidity of the chain connecting the amide and thioether moieties to optimize the spatial orientation for target engagement.
This rational, mechanism-based approach is far more efficient than traditional high-throughput screening, allowing for the focused development of analogues with desired therapeutic profiles. nih.gov
Exploration of Novel Biological Targets and Therapeutic Areas (Pre-clinical, In Vitro/In Silico Focus)
The benzamide and thioether motifs are present in a wide array of biologically active molecules, suggesting that this compound could have untapped therapeutic potential. ontosight.aiontosight.ai Pre-clinical and in vitro studies are essential to explore these possibilities.
In Silico Screening: Computational models can be used to dock this compound against libraries of known biological targets, such as enzymes and receptors. This can identify potential interactions and guide subsequent in vitro testing.
In Vitro Assays: Based on the activities of related compounds, this compound and its analogues could be screened for various effects. For example, some N-phenylcarbamothioylbenzamide derivatives have shown anti-inflammatory activity by inhibiting prostaglandin (B15479496) E2 (PGE2) synthesis. nih.gov Other benzamides have been investigated as inhibitors of Trypanosoma brucei, the parasite causing Human African Trypanosomiasis, with some showing high potency and the ability to cross the blood-brain barrier. nih.govnih.gov The compound could also be tested for neuroprotective effects, as some compounds can suppress neuroinflammatory responses in microglial cells. mdpi.com
Table 2: Potential Biological Targets for this compound Based on Analogue Research
| Compound Class | Investigated Activity | Potential Target/Pathway | Reference |
| N-phenylcarbamothioyl benzamides | Anti-inflammatory | Prostaglandin E2 (PGE2) Synthesis | nih.gov |
| N-(2-aminoethyl)-N-benzyloxyphenyl benzamides | Anti-parasitic (Trypanosoma brucei) | Parasite-specific cellular machinery | nih.govnih.gov |
| N-(thiazol-2-yl)-benzamide analogues | Selective Ion Channel Antagonism | Zinc-Activated Channel (ZAC) | semanticscholar.org |
| N-(2-(Benzylamino)-2-oxoethyl)benzamide analogues | Pancreatic β-cell protection | Endoplasmic Reticulum (ER) Stress Response | nih.gov |
These exploratory studies, focused at the pre-clinical level, are crucial for identifying novel therapeutic areas where this chemical scaffold could provide a starting point for drug discovery programs.
Development of this compound for Non-Biological Applications (e.g., Catalysis, Materials)
Beyond pharmacology, the unique chemical properties of thioamides and thioethers open doors for applications in materials science and catalysis. researchgate.netevitachem.com The sulfur atom in the thioether linkage of this compound can coordinate with metal centers, suggesting potential uses in catalysis or as a component in metal-organic frameworks (MOFs).
In materials science, related acrylamide (B121943) monomers containing a phenylthio group have been used as precursors for creating organic/inorganic hybrid materials. evitachem.com The benzamide portion of the molecule can participate in hydrogen bonding, potentially allowing for the self-assembly of supramolecular structures or the formation of robust polymers with unique thermal or mechanical properties. The thioether group itself has been incorporated into the backbone of vinyl polymers. chemrxiv.org Future research could explore the polymerization of this compound derivatives or their use as additives to modify the properties of existing materials.
Q & A
Q. What are the common synthetic routes for N-[2-(phenylthio)ethyl]benzamide, and how can reaction conditions be optimized?
this compound can be synthesized via transition metal-catalyzed cross-coupling of thioesters with amines. For example, describes using Pd/C under hydrogenation conditions (MeOH, room temperature) to reduce intermediates. Key factors for optimization include:
- Catalyst selection : Pd/C or other transition metals (e.g., Cu for Ullmann-type couplings).
- Solvent choice : Polar aprotic solvents (DMF, CH₂Cl₂) improve yield in amidation steps.
- Temperature control : Room temperature avoids side reactions like thioether oxidation.
Reaction progress should be monitored via TLC or HPLC, with purification by column chromatography .
Q. Which analytical techniques are critical for structural characterization of this compound?
- X-ray crystallography : Resolves crystal packing and confirms stereochemistry (e.g., used SUPERFLIP software for charge-flipping algorithms in structure solution) .
- NMR spectroscopy : ¹H/¹³C NMR identifies substituents (e.g., phenylthio vs. benzamide protons).
- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.
- DFT calculations : Compare experimental and theoretical bond lengths/angles to detect anomalies .
Q. What purification strategies are recommended for isolating this compound from byproducts?
- Column chromatography : Use silica gel with gradients of ethyl acetate/hexane for polar byproducts.
- Recrystallization : Ethanol/water mixtures exploit solubility differences.
- HPLC : Reverse-phase C18 columns separate closely related analogs (e.g., tert-butyl vs. ethyl derivatives) .
Q. How do solubility and stability properties impact experimental handling of this compound?
- Solubility : Moderately soluble in DMSO and DMF but poorly in water. Adjust solvent polarity for biological assays.
- Stability : Susceptible to hydrolysis under acidic/basic conditions. Store in inert atmospheres at −20°C.
- Light sensitivity : The phenylthio group may oxidize; use amber vials and antioxidants (e.g., BHT) .
Q. What preliminary assays are used to screen the biological activity of this compound?
- Enzyme inhibition assays : Measure IC₅₀ against target enzymes (e.g., kinases) using fluorescence-based kits.
- Cellular viability tests : MTT or resazurin assays in cancer cell lines.
- Binding studies : Surface plasmon resonance (SPR) quantifies affinity for receptors .
Advanced Questions
Q. How can contradictions in crystallographic and computational structural data be resolved?
Discrepancies between X-ray (Experimental) and DFT (Theoretical) bond lengths often arise from crystal packing effects. Strategies include:
- Multipole refinement : Adjusts electron density models in software like JANA.
- Thermal motion analysis : Differentiate static disorder from dynamic effects using anisotropic displacement parameters .
Q. What methodologies address conflicting reports on biological activity across studies?
- Dose-response validation : Replicate assays with standardized protocols (e.g., fixed incubation times).
- Off-target profiling : Use proteome-wide affinity chromatography to identify unintended interactions.
- Meta-analysis : Compare data across studies, adjusting for variables like cell line heterogeneity .
Q. How can multi-step synthesis yields be improved without compromising purity?
- Intermediate trapping : Quench reactive intermediates (e.g., acyl chlorides) with scavengers.
- Flow chemistry : Enhances heat/mass transfer for exothermic steps (e.g., thioether formation).
- Design of Experiments (DoE) : Statistically optimize parameters (temperature, stoichiometry) .
Q. What thermodynamic principles govern the stability of this compound in solution?
- Gibbs free energy calculations : Predict spontaneity of degradation reactions (e.g., hydrolysis).
- Van’t Hoff analysis : Measure ΔH and ΔS of decomposition via temperature-dependent stability studies.
Software like THERMO.PY (NIST) computes ideal-gas thermodynamic functions from Gaussian frequency data .
Q. Which advanced techniques elucidate degradation pathways under physiological conditions?
- LC-MS/MS : Identify degradation products (e.g., sulfoxide derivatives from thioether oxidation).
- Isotope labeling : Track metabolic fate using ¹⁴C-labeled benzamide moieties.
- Accelerated stability testing : Expose compounds to stress conditions (pH, light) per ICH guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
